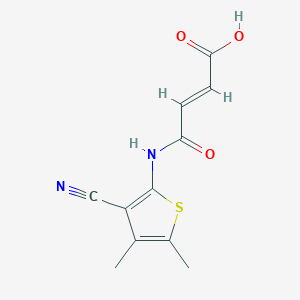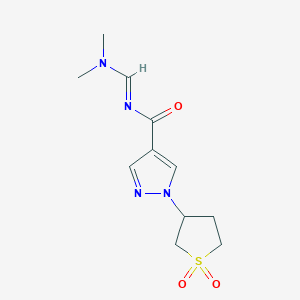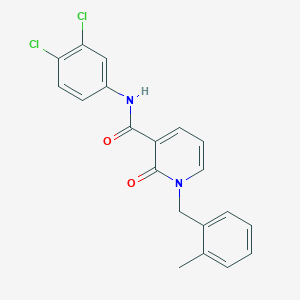
2-Thioxo-4-(o-tolyl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to the inhibition of its target enzymes. This can lead to prolonged impulse transmission at cholinergic synapses due to AChE and BChE inhibition, and potential disruption of acid-base balance due to CA inhibition .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Thioxo-4-(o-tolyl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile in lab experiments is its high yield synthesis method. Additionally, this compound has shown potential in various scientific research applications, which makes it a versatile compound to work with. However, one limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action. Further research is needed to fully elucidate the mechanism of action of this compound.
Orientations Futures
There are several future directions for research on 2-Thioxo-4-(o-tolyl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile. One possible direction is to investigate the antitumor properties of this compound further. Additionally, research could be conducted to explore the potential of this compound as a scaffold for the development of new drugs. Further research is also needed to fully understand the mechanism of action of this compound and to explore its potential in the treatment of inflammatory diseases. Finally, this compound could be further studied for its potential as a fluorescent probe and as a precursor for the synthesis of other compounds.
In conclusion, this compound is a heterocyclic compound that has shown potential in various scientific research applications. Its unique synthesis method, mechanism of action, and biochemical and physiological effects make it a promising candidate for further research. While there are limitations to working with this compound, its versatility and potential make it an exciting area of research for the future.
Méthodes De Synthèse
The synthesis of 2-Thioxo-4-(o-tolyl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile involves the reaction of o-toluidine, cyclohexanone, and carbon disulfide in the presence of potassium hydroxide. This reaction results in the formation of a yellow crystalline product, which is then purified using recrystallization techniques. The yield of this synthesis method is reported to be around 80%.
Applications De Recherche Scientifique
2-Thioxo-4-(o-tolyl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile has shown potential in various scientific research applications, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, this compound has been studied for its potential as an antitumor, anti-inflammatory, and antioxidant agent. In drug discovery, this compound has been investigated for its ability to act as a scaffold for the development of new drugs. In materials science, this compound has been explored for its potential as a fluorescent probe and as a precursor for the synthesis of other compounds.
Propriétés
IUPAC Name |
4-(2-methylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S/c1-11-6-2-3-7-12(11)16-13-8-4-5-9-15(13)19-17(20)14(16)10-18/h2-3,6-7H,4-5,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGCLDIOORZYSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C(=S)NC3=C2CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-methyl 2-(2-((4-benzylbenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2883890.png)



![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(4-chlorobenzyl)urea](/img/structure/B2883896.png)
![2-(cyclopropylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2883897.png)



![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2883907.png)
![4-{1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one](/img/structure/B2883908.png)
![3-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine](/img/structure/B2883909.png)

